molecular formula C20H20F3NO4 B15142083 Scd1-IN-1

Scd1-IN-1

Cat. No.: B15142083
M. Wt: 395.4 g/mol
InChI Key: MZYNHNDFHWNIIU-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scd1-IN-1 is a chemical compound known for its inhibitory effects on stearoyl-CoA desaturase 1 (SCD1), an enzyme that plays a crucial role in lipid metabolism by converting saturated fatty acids to monounsaturated fatty acids. The inhibition of SCD1 has been linked to various therapeutic applications, particularly in the treatment of metabolic diseases and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Scd1-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve:

    Formation of Intermediates: Initial steps often include the preparation of intermediates through reactions such as alkylation, acylation, or condensation.

    Coupling Reactions: These intermediates are then subjected to coupling reactions, often using reagents like palladium catalysts, to form the core structure of this compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Scd1-IN-1 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert it to reduced forms, often using reagents like sodium borohydride.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Scd1-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of SCD1 in lipid metabolism and its inhibition.

    Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for treating metabolic diseases, cancer, and cardiovascular disorders.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting lipid metabolism.

Mechanism of Action

Scd1-IN-1 exerts its effects by specifically inhibiting the activity of stearoyl-CoA desaturase 1. This inhibition disrupts the conversion of saturated fatty acids to monounsaturated fatty acids, leading to alterations in lipid metabolism. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

  • CVT-11127
  • CVT-12012
  • A939572
  • MF-438
  • MK-8245
  • CAY10566
  • T-3764518
  • BZ36
  • SSI-4
  • SW208108
  • SW203668

Uniqueness

Scd1-IN-1 is unique in its specific inhibition of stearoyl-CoA desaturase 1, making it a valuable tool for studying the enzyme’s role in lipid metabolism and its potential as a therapeutic target. Compared to other similar compounds, this compound may offer distinct advantages in terms of potency, selectivity, and pharmacokinetic properties .

Properties

Molecular Formula

C20H20F3NO4

Molecular Weight

395.4 g/mol

IUPAC Name

2-[4-(hydroxymethyl)phenoxy]-1-[(3S)-3-[2-(trifluoromethyl)phenoxy]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C20H20F3NO4/c21-20(22,23)17-3-1-2-4-18(17)28-16-9-10-24(11-16)19(26)13-27-15-7-5-14(12-25)6-8-15/h1-8,16,25H,9-13H2/t16-/m0/s1

InChI Key

MZYNHNDFHWNIIU-INIZCTEOSA-N

Isomeric SMILES

C1CN(C[C@H]1OC2=CC=CC=C2C(F)(F)F)C(=O)COC3=CC=C(C=C3)CO

Canonical SMILES

C1CN(CC1OC2=CC=CC=C2C(F)(F)F)C(=O)COC3=CC=C(C=C3)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.